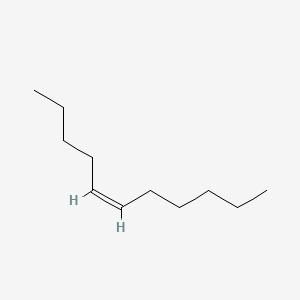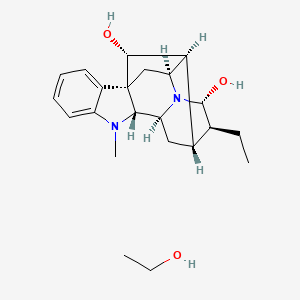
2-Methylbutyl laurate, (2S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
分子式がC17H34O2、分子量が270.4507の脂肪酸エステルです 。この化合物は、化学、生物学、産業など、さまざまな分野における用途で知られています。
2. 製法
合成経路と反応条件
2-メチルブチルドデカノエートは、ドデカノイル酸と2-メチルブタノールのエステル化反応によって合成することができます。この反応は通常、硫酸やp-トルエンスルホン酸などの酸触媒を使用し、エステル化プロセスを促進します。反応は還流条件下で行われ、反応中に生成される水は連続的に除去されます 。
工業的製造方法
工業的な設定では、2-メチルブチルドデカノエートの製造は、固定床反応器を使用した連続エステル化プロセスを伴う場合があります。これらの反応器により、ドデカノイル酸と2-メチルブタノールを目的のエステルに効率的に変換することができます。イオン交換樹脂などの固体酸触媒を使用することで、反応効率を高め、広範な精製工程の必要性を減らすことができます 。
3. 化学反応解析
反応の種類
2-メチルブチルドデカノエートは、以下を含むさまざまな化学反応を起こす可能性があります。
加水分解: エステル結合は、水と酸または塩基触媒の存在下で加水分解され、ドデカノイル酸と2-メチルブタノールが生成されます。
エステル交換: この反応は、エステル基を別のアルコールと交換し、異なるエステルとアルコールを生成します。
一般的な試薬と条件
加水分解: 水との酸性または塩基性条件。
エステル交換: ナトリウムメトキシドなどの触媒とアルコール。
生成される主な生成物
加水分解: ドデカノイル酸と2-メチルブタノール。
エステル交換: 異なるエステルとアルコール。
酸化: カルボン酸などの酸化生成物.
4. 科学研究への応用
2-メチルブチルドデカノエートは、いくつかの科学研究に用いられています。
化学: エステル化反応とエステル交換反応のモデル化合物として使用されています。
生物学: 特にグラム陽性菌とグラム陰性菌に対する抗菌作用の可能性について調査されています.
医学: 安定した乳剤を形成する能力のために、薬物送達システムでの潜在的な用途について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
2-Methylbutyl dodecanoate can be synthesized through the esterification reaction between dodecanoic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water produced during the reaction to be continuously removed .
Industrial Production Methods
In industrial settings, the production of 2-Methylbutyl dodecanoate may involve continuous esterification processes using fixed-bed reactors. These reactors allow for the efficient conversion of dodecanoic acid and 2-methylbutanol into the desired ester. The use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction efficiency and reduce the need for extensive purification steps .
化学反応の分析
Types of Reactions
2-Methylbutyl dodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanoic acid and 2-methylbutanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Dodecanoic acid and 2-methylbutanol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and other oxidation products.
科学的研究の応用
2-Methylbutyl dodecanoate has several scientific research applications:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
作用機序
2-メチルブチルドデカノエートの作用機序は、生物学的膜との相互作用を含みます。脂肪酸エステルとして、それは脂質二重層に組み込まれ、膜の流動性と透過性に影響を与える可能性があります。この組み込みは、微生物の細胞膜を破壊し、抗菌効果をもたらす可能性があります。 さらに、そのエステル結合はエステラーゼによって加水分解され、ドデカノイル酸と2-メチルブタノールが放出され、それらは独自の生物学的活性を発揮する可能性があります 。
6. 類似の化合物との比較
類似の化合物
3-メチルブチルドデカノエート: ドデカノイル酸と3-メチルブタノールから得られる別の脂肪酸エステルです.
酪酸、2-メチル-、2-メチルブチルエステル: 酪酸と2-メチルブタノールから得られるエステルです.
ユニークさ
2-メチルブチルドデカノエートは、ドデカノイル酸と2-メチルブタノールという独自の組み合わせにより、独特の物理化学的性質を備えています。酪酸エステルと比較して炭素鎖が長いことから、溶解性と揮発性の特性が異なり、香料や化粧品における特定の用途に適しています 。
類似化合物との比較
Similar Compounds
3-Methylbutyl dodecanoate: Another fatty acid ester derived from dodecanoic acid and 3-methylbutanol.
Butanoic acid, 2-methyl-, 2-methylbutyl ester: An ester derived from butanoic acid and 2-methylbutanol.
Uniqueness
2-Methylbutyl dodecanoate is unique due to its specific combination of dodecanoic acid and 2-methylbutanol, which imparts distinct physicochemical properties. Its longer carbon chain compared to butanoic acid esters results in different solubility and volatility characteristics, making it suitable for specific applications in fragrances and cosmetics .
特性
CAS番号 |
55195-19-2 |
|---|---|
分子式 |
C17H34O2 |
分子量 |
270.5 g/mol |
IUPAC名 |
[(2S)-2-methylbutyl] dodecanoate |
InChI |
InChI=1S/C17H34O2/c1-4-6-7-8-9-10-11-12-13-14-17(18)19-15-16(3)5-2/h16H,4-15H2,1-3H3/t16-/m0/s1 |
InChIキー |
FCRFJODFZFEXDE-INIZCTEOSA-N |
異性体SMILES |
CCCCCCCCCCCC(=O)OC[C@@H](C)CC |
正規SMILES |
CCCCCCCCCCCC(=O)OCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















